molecular formula C10H8ClF3O2 B3358060 Ethyl 4-chloro-3-(trifluoromethyl)benzoate CAS No. 773134-81-9

Ethyl 4-chloro-3-(trifluoromethyl)benzoate

Cat. No.: B3358060
CAS No.: 773134-81-9
M. Wt: 252.62
InChI Key: JGRYXJCSMVVDHR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-(trifluoromethyl)benzoate (CAS: 773134-81-9) is an aromatic ester derivative characterized by a benzoate core substituted with a chlorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. This compound is widely utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing urea derivatives, kinase inhibitors, and other bioactive molecules . Its structural features, including electron-withdrawing groups (-Cl and -CF₃), enhance stability and influence reactivity in nucleophilic substitution or coupling reactions. The compound is commercially available in high purity (lab-grade) and is typically synthesized via esterification of the corresponding benzoic acid precursor .

Properties

IUPAC Name

ethyl 4-chloro-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRYXJCSMVVDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267308
Record name Ethyl 4-chloro-3-(trifluoromethyl)benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID201267308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-81-9
Record name Ethyl 4-chloro-3-(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773134-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of Suzuki–Miyaura coupling, where 4-chloro-3-(trifluoromethyl)phenylboronic acid is reacted with ethyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under an inert atmosphere, typically using a solvent like toluene or dimethylformamide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Products such as 4-azido-3-(trifluoromethyl)benzoate or 4-thio-3-(trifluoromethyl)benzoate.

    Reduction: 4-chloro-3-(trifluoromethyl)benzyl alcohol.

    Hydrolysis: 4-chloro-3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Organic Synthesis

Ethyl 4-chloro-3-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to interact with different reagents, leading to the formation of novel derivatives. For instance, it has been utilized in reactions with sulfur tetrafluoride to create fluorinated analogues of various acids, showcasing its utility in synthesizing compounds with desired properties.

Table 1: Key Reactions Involving this compound

Reaction TypeReagents UsedProducts Formed
FluorinationSulfur tetrafluorideFluorinated analogues
EsterificationAlcohols (e.g., methanol, ethanol)Esters of trifluoromethyl benzoates
Coupling ReactionsVarious coupling agents (e.g., DCC)Salicylanilide derivatives

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications, particularly due to the presence of the trifluoromethyl group, which often enhances biological activity. Studies have indicated that compounds with trifluoromethyl groups can improve drug potency by interacting favorably with biological targets. This interaction can modify the pKa of adjacent functional groups through hydrogen bonding with proteins, which may lead to increased efficacy in drug formulations .

Case Study: Antifungal Activity

A study evaluated the antifungal properties of salicylanilide derivatives, including those esterified with 4-(trifluoromethyl)benzoic acid. The results indicated that while some derivatives exhibited significant antifungal activity against various strains of Candida and filamentous fungi, others showed limited solubility, complicating their evaluation .

Table 2: Antifungal Activity of Salicylanilide Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Active Against
N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide0.49 µmol/LCandida strains
Salicylanilide 4-(trifluoromethyl) benzoatesNot determined due to low solubilityVarious fungal strains

Environmental Interactions

Research has also indicated that this compound can be partially degraded by aerobic bacteria, suggesting potential environmental interactions and implications for its use in industrial applications. This aspect is crucial for understanding the compound's environmental impact and biodegradability.

Synthesis of Medical Intermediates

The compound is also noted for its role in synthesizing intermediates for pharmaceuticals. For example, it is a precursor for the anticancer drug sorafenib, which targets multiple kinases involved in tumor growth and angiogenesis . The efficient synthesis of such intermediates is vital for the development of effective therapies.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-chloro-3-(trifluoromethyl)benzoate belongs to a broader class of substituted benzoate esters. Below is a detailed comparison with structurally and functionally related compounds, supported by research data:

Structural Analogues with Halogen/Trifluoromethyl Substitutions

Compound Name CAS Number Molecular Formula Key Substituents Applications/Research Findings
Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate 1805034-38-1 C₁₀H₇ClF₄O₂ -Cl (3), -F (2), -CF₃ (5) Intermediate for herbicides; higher lipophilicity due to fluorine substitution enhances membrane permeability .
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate 1805457-70-8 C₁₀H₇ClF₄O₂ -Cl (2), -F (5), -CF₃ (3) Used in fluorinated drug candidates; positional isomerism alters metabolic stability compared to the 4-chloro derivative .
Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate N/A C₁₇H₁₈ClF₃NO₃ Piperidine ring with -OH substituent Prodrug design; hydroxyl group enables conjugation for targeted delivery .

Ureido and Carbamate Derivatives

  • Ethyl 4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-3-nitrobenzoate (EZ6): Combines urea and nitro groups for kinase inhibition. Exhibits IC₅₀ values <1 µM against hepatocellular carcinoma cells, outperforming non-fluorinated analogues due to enhanced electron-withdrawing effects .
  • Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)carbamate (I-26) :
    • Dual-action compound with imidazole and carbamate moieties. Demonstrates 95% inhibition of fungal CYP51 at 10 µM, attributed to synergistic halogen bonding .

Isocyanate Precursors

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (CAS: 609-15-4) :
    • Direct precursor for synthesizing urea derivatives of this compound. Reacts with amines to yield bioactive ureas with >80% efficiency in one-pot reactions .

Key Research Findings

  • Reactivity : The chlorine atom at the 4-position in this compound facilitates nucleophilic aromatic substitution, while the -CF₃ group stabilizes intermediates in Suzuki-Miyaura couplings .
  • Biological Activity : Ureido derivatives exhibit superior anticancer activity compared to methyl or ethyl variants without halogen substitution (e.g., 10k in shows 91.5% yield and potent EGFR inhibition) .
  • Thermal Stability : Fluorinated analogues (e.g., Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate) demonstrate higher thermal stability (decomposition >300°C) due to strong C-F bonds .

Biological Activity

Ethyl 4-chloro-3-(trifluoromethyl)benzoate is a compound of significant interest due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₈ClF₃O₂, characterized by the presence of a trifluoromethyl group and a chlorine atom attached to a benzoate structure. The trifluoromethyl group is known to enhance the biological properties of compounds, influencing their interaction with biological targets and potentially improving drug potency through mechanisms such as altering pKa values via hydrogen bonding interactions with proteins .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, studies on various salicylanilide derivatives have shown that the incorporation of trifluoromethyl groups can significantly enhance antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. Although specific data on this compound's antifungal activity is limited, the general trend suggests that its structural characteristics may confer similar benefits.

Environmental Interactions

The degradation of trifluoromethylated compounds by aerobic bacteria has been documented, indicating potential environmental interactions. This suggests that this compound may undergo biotransformation in microbial environments, which could have implications for its environmental persistence and toxicity.

Case Studies and Research Findings

  • Synthesis and Pharmacological Evaluation :
    • This compound has been synthesized as an intermediate for various pharmaceutical compounds. Its role in synthesizing anticancer drugs like sorafenib highlights its importance in medicinal chemistry .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have shown that the presence of trifluoromethyl groups in similar compounds can enhance their inhibitory effects on enzymes such as reverse transcriptase. This suggests that this compound may exhibit improved potency against specific biological targets compared to non-fluorinated analogs .

Data Table: Comparison of Biological Activities

CompoundAntimicrobial ActivityNotes
This compoundPotentially activeSimilar compounds show enhanced activity
Salicylanilide derivativesSignificantEnhanced antifungal properties observed
SorafenibHighTargets multiple kinases in cancer therapy

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-chloro-3-(trifluoromethyl)benzoate
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